molecular formula C5H8O3 B193350 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol CAS No. 96761-00-1

1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol

Cat. No.: B193350
CAS No.: 96761-00-1
M. Wt: 116.11 g/mol
InChI Key: SGOSIWMWLVSBIC-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decitabine Impurity, a reagent in the synthesisof Decitabine.

Properties

IUPAC Name

(2R,3S)-2-(hydroxymethyl)-2,3-dihydrofuran-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-5-4(7)1-2-8-5/h1-2,4-7H,3H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOSIWMWLVSBIC-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@@H]([C@H]1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00914330
Record name 1,4-Anhydro-2-deoxypent-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96761-00-1
Record name Ribal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096761001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Anhydro-2-deoxypent-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00914330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
Reactant of Route 2
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
Reactant of Route 3
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
Reactant of Route 4
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
Reactant of Route 5
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
Reactant of Route 6
1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol
Customer
Q & A

Q1: What is the significance of 1,4-Anhydro-2-deoxy-D-erythro-pent-1-enitol in nucleoside chemistry?

A1: this compound, also known as D-ribal, is a crucial building block in the synthesis of 2'-deoxynucleosides. [] These deoxynucleosides are essential components of DNA, highlighting the compound's importance in nucleic acid chemistry. Interestingly, D-ribal can be transiently generated by the enzyme nucleoside 2-deoxyribosyltransferase during the hydrolysis of 2'-deoxynucleosides. [] This enzyme can then utilize D-ribal to synthesize new deoxyribonucleosides in the presence of nucleic acid bases. [] This enzymatic activity offers a novel approach to producing 2'-deoxynucleosides.

Q2: How does the stereochemistry of this compound influence its applications in organic synthesis?

A2: this compound, a furanoid glycal, plays a crucial role in synthesizing substituted dihydrofurans. [] Specifically, it acts as a precursor for cis disubstituted dihydrofurans. [] The stereochemistry at the 3 and 5 positions of this compound determines the stereochemical outcome of the final dihydrofuran product. Therefore, controlling the stereochemistry during the synthesis of this compound is crucial for obtaining the desired stereochemistry in the target dihydrofuran molecules.

Q3: Can you describe the use of this compound in the development of P2Y(1) receptor antagonists?

A3: Researchers have successfully employed this compound as a starting material to synthesize C-nucleoside pyrazolo[1,5-a]-1,3,5-triazines, a novel class of P2Y(1) receptor antagonists. [] These antagonists demonstrated potent inhibition of ADP-induced platelet aggregation in vitro and exhibited prolonged activity in vivo. [] This research highlights the potential of using this compound as a scaffold for developing new therapeutic agents targeting the P2Y(1) receptor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.